2,4-Dihydroxyhept-2-enedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

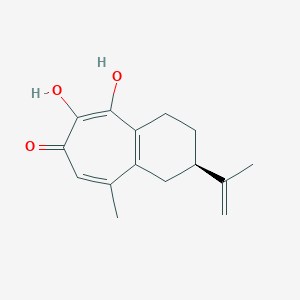

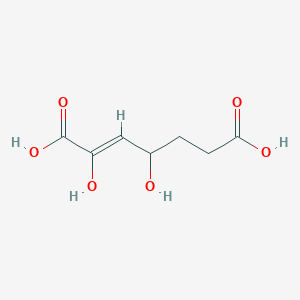

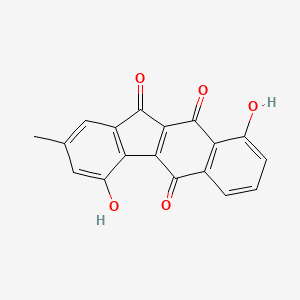

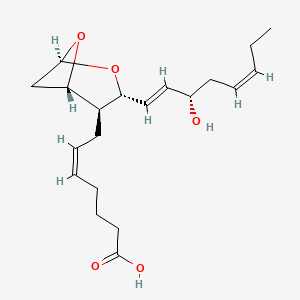

2,4-dihydroxyhept-2-enedioic acid is a heptenedioic acid having the C=C double bond at the 2,3-position and two hydroxy substituents at the 2- and 4-positions. It is a conjugate acid of a 2,4-dihydroxyhept-2-enedioate. It is a tautomer of a 4-hydroxy-2-oxoheptanedioic acid.

Scientific Research Applications

Herbicide Toxicity and Mutagenicity

- 2,4-D is extensively used in agricultural and urban activities for pest control. Research has advanced in understanding its toxicology and mutagenicity. The U.S., Canada, and China are key contributors in this field, with studies focusing on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and impact on non-target species, especially aquatic ones. Molecular biology, especially gene expression, is a primary focus for future research (Zuanazzi, Ghisi, & Oliveira, 2020).

Antioxidant Properties

- Dihydrolipoic acid, the reduced form of thioctic acid, demonstrates strong antioxidant properties. It effectively scavenges peroxyl radicals and interacts with ascorbyl and chromanoxyl radicals, suggesting its potential as a therapeutic agent in diseases involving free radical peroxidation of membrane phospholipids (Kagan et al., 1992).

Soil Dissipation Studies

- Studies on 2,4-D soil dissipation reveal that its degradation rate is equivalent whether applied as amine salt or ester forms. These findings are significant for understanding the environmental impact of different 2,4-D formulations (Wilson, Geronimo, & Armbruster, 1997).

Malic Acid Production

- Malic acid production, an industrially important chemical, can be achieved through biological fermentation processes. Advances in metabolic engineering of model strains and process optimization have been significant in this area (Dai et al., 2018).

Neuronal Excitation Studies

- Research on 5-aminohex-2-enedioic acid (AHED), an analogue of excitatory amino acid antagonist, shows its potential in reducing the excitatory action of N-methyl-D-aspartate (NMDA) on cat spinal neurons (Allan et al., 1980).

Wastewater Treatment

- Electrochemical oxidation of 2,4-dihydroxybenzoic acid (2,4-DHBA) has been studied for wastewater treatment, demonstrating potential in degrading pollutants like 2,4-DHBA and reducing total organic carbon (TOC) (de Lima Leite et al., 2003).

Catalysis and Synthesis

- Enantiopure 1,2-dihydroxyhexahydropyrroloisoquinolines synthesized from d-mannose and l-tartaric acid have potential applications in asymmetric catalysis and as new ligands in metal-based catalysis (Kałuża & Mostowicz, 2003).

Sorption Mechanisms

- The sorption of 2,4-D on biochar in aqueous solutions is influenced by biochar properties like specific surface area and surface functional groups. This study provides insights into the environmental applications of biochar for contaminant removal (Mandal et al., 2017).

properties

Product Name |

2,4-Dihydroxyhept-2-enedioic acid |

|---|---|

Molecular Formula |

C7H10O6 |

Molecular Weight |

190.15 g/mol |

IUPAC Name |

(Z)-2,4-dihydroxyhept-2-enedioic acid |

InChI |

InChI=1S/C7H10O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h3-4,8-9H,1-2H2,(H,10,11)(H,12,13)/b5-3- |

InChI Key |

APNIDHDQYISZAE-HYXAFXHYSA-N |

Isomeric SMILES |

C(CC(=O)O)C(/C=C(/C(=O)O)\O)O |

SMILES |

C(CC(=O)O)C(C=C(C(=O)O)O)O |

Canonical SMILES |

C(CC(=O)O)C(C=C(C(=O)O)O)O |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[3-oxo-2-(3-pyridinyl)-1H-isoindol-1-yl]amino]benzoic acid ethyl ester](/img/structure/B1236638.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(4-fluorophenyl)-5-[(1-methyl-2-pyrrolyl)methyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1236640.png)